Conformational Analysis: Dihedral Angle Comparison with Methyl 2,6-dimethoxybenzoate
The crystal structure of the closely related methyl 2,6-dimethoxybenzoate reveals a dihedral angle of 81.46 (3)° between the planar ester group and the benzene ring, a consequence of steric hindrance from the ortho-methoxy groups [1]. While no direct crystal data is available for 3-methylphenyl 2,6-dimethoxybenzoate, the additional 3-methylphenyl moiety is expected to introduce further conformational constraints, potentially affecting molecular packing and interaction profiles in a manner distinct from the simpler methyl ester.
| Evidence Dimension | Dihedral angle (Ester group vs. Benzene ring) |
|---|---|
| Target Compound Data | Not directly measured; inferred from analog data |
| Comparator Or Baseline | Methyl 2,6-dimethoxybenzoate: 81.46 (3)° |
| Quantified Difference | Not quantified for target; difference inferred from structural dissimilarity |
| Conditions | Single crystal X-ray diffraction |
Why This Matters
This conformational difference can impact the compound's ability to participate in specific molecular interactions (e.g., π-π stacking, receptor binding), making it a distinct entity for structure-activity relationship (SAR) studies.
- [1] Qadeer G, Rama NH, Wong WY. Methyl 2,6-dimethoxybenzoate. ScholarMate. Available at: https://www.scholarmate.com/publication/386416843_Methyl_26-dimethoxy-benzoate View Source
